molecular formula C24H25N5O3 B12125002 2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125002
M. Wt: 431.5 g/mol
InChI Key: RXKLUFAEEGQNCL-UHFFFAOYSA-N
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Description

2-Amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 1,3-benzodioxol-5-yl substituent at position 1 and a hexyl carboxamide chain at position 2. This compound is structurally related to synthetic cathinones (e.g., ephylone, ) but differs in its pyrroloquinoxaline core, which is associated with diverse pharmacological and material science applications .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-2-3-4-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)15-10-11-18-19(13-15)32-14-31-18/h5-6,8-11,13H,2-4,7,12,14,25H2,1H3,(H,26,30)

InChI Key

RXKLUFAEEGQNCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various reactions typical of pyrrolo[2,3-b]quinoxalines. These may include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. general reagents like strong acids, bases, and transition metal catalysts are commonly employed.

Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions and substituents. Further experimental data would be needed to provide precise details.

Scientific Research Applications

Chemistry:: Researchers explore its potential as a building block for novel organic materials or as a scaffold for drug design.

Biology and Medicine:: While direct applications are limited, understanding its biological interactions could lead to insights into related compounds’ pharmacological properties.

Industry:: Currently, no industrial applications exist, but its unique structure may inspire future innovations.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. Further studies are necessary to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar pyrroloquinoxaline derivatives based on substituent variations, molecular properties, and functional data (Table 1).

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound : 2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1,3-Benzodioxol-5-yl (position 1); Hexyl carboxamide (position 3) C₂₃H₂₄N₅O₃ 434.48 High lipophilicity (hexyl chain); Potential adsorption via benzodioxole π-electrons
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl (position 1); Unsubstituted carboxamide (position 3) C₁₈H₁₅N₅O₂ 357.35 Crystallographic data available; Methoxy group enhances solubility
2-Amino-N-(2-chlorobenzyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Chloro-4-methoxyphenyl (position 1); 2-Chlorobenzyl carboxamide (position 3) C₂₆H₂₀Cl₂N₅O₂ 529.38 Dual chloro substituents increase steric bulk; Potential antimicrobial activity
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Furylmethylene (position 1); Hexyl carboxamide (position 3) C₂₂H₂₄N₆O₂ 404.47 Furyl group introduces heteroaromaticity; Moderate inhibition efficiency (inferred)
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl (position 1); Cyano group (position 3) C₁₇H₁₂N₆ 300.32 91% corrosion inhibition efficiency via adsorption; Cyano group enhances electron density
2-Amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 4-Fluorobenzyl (position 1); Pentyl carboxamide (position 3) C₂₂H₂₃FN₅O 405.48 SIRT3 activator; Fluorine enhances metabolic stability

Key Structural and Functional Insights

Substituent Effects on Adsorption and Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound may enhance adsorption at metal/electrolyte interfaces due to its electron-rich aromatic system, similar to 4-aminophenyl derivatives achieving 91% corrosion inhibition .

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy () and amino () substituents improve solubility and electron density, whereas chloro groups () increase steric hindrance and may reduce bioavailability.

Heteroaromatic Modifications :

  • Furyl () and benzodioxol (target compound) substituents introduce distinct π-π stacking capabilities, critical for interactions in corrosion inhibition or receptor binding .

Biological Activity :

  • Fluorinated analogs () demonstrate targeted bioactivity (e.g., SIRT3 activation), suggesting that halogenation could be leveraged for therapeutic optimization .

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